BenchChemオンラインストアへようこそ!

(+)-Yangambin

PAF Receptor Ligand Binding Inflammation

(+)-Yangambin is a furofuran lignan from Ocotea duckei that selectively antagonizes platelet-activating factor (PAF) receptors in a tissue-specific manner, unlike non-selective agents such as WEB 2086. Its ability to block PAF-induced contractions in jejunum, ileum, and colon—but not stomach fundus—makes it an essential discriminatory tool for mapping functional PAF receptor heterogeneity. With in vivo efficacy against PAF-driven circulatory collapse (3–30 mg/kg i.v.) and a favourable cytotoxicity margin (CC₅₀ > 383 µM vs. IC₅₀ ~44 µM against Leishmania), it supports both cardiovascular shock modeling and antiparasitic SAR studies where host-cell viability is critical.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 13060-14-5
Cat. No. B1684255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Yangambin
CAS13060-14-5
Synonyms(1S-(1alpha,3aalpha,4alpha,6aalpha))-isomer of epiyangambin
epi-yangambin
epiyangambin
yangambin
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1
InChIKeyHRLFUIXSXUASEX-RZTYQLBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Yangambin (CAS 13060-14-5) Baseline Overview: Natural Furofuran Lignan PAF Antagonist for Research Procurement


(+)-Yangambin is a naturally occurring furofuran lignan isolated primarily from the leaves of Ocotea duckei Vattimo (Lauraceae) and other species within the Annonaceae family [1]. It is the major compound within the lignoid fraction of these plants [1]. It functions pharmacologically as a selective antagonist of platelet-activating factor (PAF) receptors and also inhibits calcium influx through voltage-gated calcium channels, leading to peripheral vasodilation [2]. This compound is supplied for research purposes with standard analytical characterization including HPLC purity assessment .

Why (+)-Yangambin (CAS 13060-14-5) Cannot Be Substituted with Generic Furofuran Lignans: A Procurement Alert


Furofuran lignans constitute a large class of natural products, yet their biological activities are highly stereospecific and substitution-dependent. Generic substitution of (+)-Yangambin with its epimer, epi-yangambin, or with related analogs like sesamin is scientifically unsound. For instance, (+)-Yangambin and its (1S,3aα,4β,6aα)-isomer epi-yangambin exhibit distinct potency differences in leishmanicidal assays against Leishmania amazonensis [1]. Furthermore, (+)-Yangambin displays a unique ability to discriminate between putative PAF receptor subtypes in gastrointestinal tissues—a property not universally shared by synthetic PAF antagonists like WEB 2086 or by other naturally occurring lignans [2]. Such compound-specific pharmacological profiles render the interchange of furofuran lignans without rigorous validation a high-risk approach for generating reproducible or mechanistically interpretable data [3].

(+)-Yangambin Quantitative Evidence Guide: Differentiated Activity Data vs. In-Class Compounds


PAF Receptor Binding Affinity: Quantitative Comparison of (+)-Yangambin vs. Native PAF Ligand

(+)-Yangambin demonstrates competitive displacement of tritiated PAF from its receptor. In a direct competitive binding assay, the compound's affinity was quantified against the native ligand, platelet-activating factor (PAF). While PAF binds with an IC50 of 1.54 ± 0.37 nM, (+)-Yangambin displaced [3H]-PAF binding with an IC50 of 1.93 ± 0.53 µM [1]. This demonstrates a specific, quantifiable binding interaction at the PAF receptor, though with lower affinity than the endogenous agonist, confirming its mechanism as a competitive antagonist.

PAF Receptor Ligand Binding Inflammation

Comparative Leishmanicidal Activity: (+)-Yangambin vs. Its Epimer Epi-Yangambin

In vitro antileishmanial assays reveal a significant potency differential between the stereoisomers (+)-Yangambin and epi-yangambin. Against intracellular Leishmania amazonensis amastigotes, (+)-Yangambin exhibited an IC50 of 43.9 ± 5 µM, whereas epi-yangambin was approximately twice as potent with an IC50 of 22.6 ± 4.9 µM [1]. Against Leishmania braziliensis, the potency difference was less pronounced but still measurable, with IC50 values of 76 ± 17 µM for (+)-Yangambin and 74.4 ± 9.8 µM for epi-yangambin [1].

Leishmaniasis Antiparasitic Isomer Potency

Selective PAF Receptor Subtype Discrimination: (+)-Yangambin vs. WEB 2086 in Gastrointestinal Tissues

In functional tissue bath experiments using rat gastrointestinal segments, (+)-Yangambin demonstrated a distinct pharmacological profile compared to the synthetic PAF antagonist WEB 2086. In rat jejunum, ileum, and colon, (+)-Yangambin (10⁻⁷ to 2×10⁻⁵ M) inhibited PAF-induced contractions [1]. However, in the rat stomach fundus, (+)-Yangambin failed to block PAF-evoked contraction at any tested concentration, whereas WEB 2086 (5×10⁻⁶ M) effectively blocked the response [1]. This tissue-selective antagonism suggests that (+)-Yangambin discriminates between putative PAF receptor subtypes, a property that enables the pharmacological dissection of PAF-mediated pathways.

PAF Receptor Subtypes Gastrointestinal Pharmacology Tissue Selectivity

In Vivo Cardiovascular Protection: (+)-Yangambin vs. WEB 2086 in PAF-Induced Circulatory Collapse

In a rat model of PAF-induced cardiovascular collapse, (+)-Yangambin provided dose-dependent protection comparable to the reference PAF antagonist WEB 2086. Both compounds prevented circulatory collapse elicited by intravenous PAF (0.5 µg/kg) [1]. The effective dose range for (+)-Yangambin was 3–30 mg/kg, while WEB 2086 was effective at 0.1–1.0 mg/kg, reflecting a roughly 30-fold potency difference in vivo [1]. Despite this potency gap, (+)-Yangambin demonstrated efficacy as a selective antagonist of the cardiovascular effects of PAF in a whole-animal model.

Cardiovascular Pharmacology Septic Shock In Vivo Efficacy

In Vitro Cytotoxicity Profile: Low Macrophage Toxicity of (+)-Yangambin

Assessment of (+)-Yangambin's cytotoxicity in murine macrophages using two complementary assays revealed high CC50 values, indicating low intrinsic toxicity to immune effector cells. The Trypan blue dye exclusion test yielded a CC50 of 187.0 µg/mL (383.3 µM), while the MTT reduction assay produced a CC50 of 246.7 µg/mL (504.3 µM) [1]. These values substantially exceed the concentrations required for its leishmanicidal activity (IC50 ~43.9–76 µM), providing a favorable in vitro therapeutic window that supports its utility in cellular immunopharmacology studies without confounding cytotoxic effects on host macrophages.

Cytotoxicity Safety Pharmacology Macrophage Viability

Acute Oral Toxicity: Comparative LD50 of (+)-Yangambin and Epi-Yangambin

In acute oral toxicity studies, both (+)-Yangambin and its epimer epi-yangambin exhibited low acute toxicity with comparable safety profiles. The estimated LD50 value for both epimers exceeded 1,612 mg/kg [1]. In contrast, the crude lignoid fraction (LF) from which these compounds are isolated demonstrated higher toxicity with an estimated LD50 of 422 mg/kg [1]. This indicates that the purified compounds possess significantly reduced acute toxicity compared to the complex natural extract, a critical consideration for in vivo experimental design.

In Vivo Toxicology LD50 Safety Assessment

(+)-Yangambin (CAS 13060-14-5) Optimal Research Application Scenarios Based on Quantitative Evidence


Pharmacological Differentiation of PAF Receptor Subtypes in Gastrointestinal and Vascular Tissues

(+)-Yangambin is optimally deployed as a discriminatory tool compound to probe functional PAF receptor heterogeneity. Its inability to antagonize PAF-induced contractions in rat stomach fundus, in stark contrast to its efficacy in jejunum, ileum, and colon, enables researchers to dissect PAF-mediated signaling pathways in a tissue-specific manner [1]. This property distinguishes (+)-Yangambin from non-selective antagonists such as WEB 2086 and makes it uniquely suited for GI pharmacology studies investigating PAF receptor subtype distribution and function.

Preclinical In Vivo Modeling of PAF-Mediated Shock and Cardiovascular Collapse

Investigators modeling septic or anaphylactic shock, conditions characterized by abnormal PAF release, can utilize (+)-Yangambin as a selective in vivo PAF antagonist. The compound's demonstrated efficacy in preventing PAF-induced circulatory collapse in rats, with an effective dose range of 3–30 mg/kg (i.v.), validates its use in whole-animal cardiovascular pharmacology studies [2]. This scenario is particularly relevant for proof-of-concept studies evaluating PAF pathway blockade as a therapeutic strategy in shock states.

Structure-Activity Relationship (SAR) Studies of Furofuran Lignans Against Leishmania Species

The quantifiable potency difference between (+)-Yangambin (IC50 = 43.9 µM against L. amazonensis) and its epimer epi-yangambin (IC50 = 22.6 µM) provides a defined experimental framework for SAR investigations [3]. Researchers can employ (+)-Yangambin as a reference compound to evaluate how stereochemical modifications at the furofuran core influence antileishmanial activity, facilitating the rational design of more potent lignan-derived antiparasitic agents.

Macrophage-Based Immunopharmacology Assays Requiring Low Compound Cytotoxicity

For studies involving murine peritoneal macrophages or other immune effector cells where compound-induced cytotoxicity would confound functional readouts, (+)-Yangambin offers a favorable safety margin. Its high CC50 values (383.3–504.3 µM) substantially exceed the concentrations required for immunomodulatory or antiparasitic effects [4]. This low intrinsic cytotoxicity makes (+)-Yangambin a suitable choice for experiments assessing cytokine production, phagocytosis, or intracellular pathogen clearance without the confounding variable of host cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Yangambin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.